2-Morpholinothiazole
Overview
Description
2-Morpholinothiazole is a chemical compound .
Synthesis Analysis
The synthesis of this compound involves reactions with a variety of α-halocarbonyl compounds under Hantzsch reaction conditions . A new library of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole has been developed and synthesized .Molecular Structure Analysis
The molecular weight of this compound is 170.24 . The InChI code is 1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 .Safety and Hazards
Future Directions
A new series of skeletons 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles was synthesized . The quantum mechanical computations compiled with experimental IR, 1H- and 13C-NMR spectral analysis supported the favorable product, which has a thiazole ring bearing the morpholinoimino moiety at position C−2 . All synthesized products were screened using the sulforhodamine B (SRB) assay for their cytotoxic properties against various cancer cell lines .
Mechanism of Action
Target of Action
2-Morpholinothiazole is a derivative of thiazole, a heterocyclic compound that has been found to have significant anticancer properties . The primary targets of this compound are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These targets play a crucial role in the proliferation and survival of cancer cells.
Biochemical Pathways
This compound affects various biochemical pathways involved in cancer progression. Thiazole derivatives, like this compound, have been found to exhibit a broad pharmacological spectrum . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . The downstream effects of these affected pathways likely contribute to the overall anticancer activity of this compound.
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. In vitro studies have shown that this compound and its analogs exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This leads to a decrease in the survival and proliferation of these cancer cells, thereby exerting its anticancer effects.
Biochemical Analysis
Biochemical Properties
2-Morpholinothiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell behavior and function . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, it can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes . These interactions can lead to changes in cellular function and behavior, highlighting the importance of this compound in biochemical research.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in cell viability and function, which can be attributed to the degradation products of the compound . Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature and pH, which can influence its stability and activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound in experimental settings to achieve the desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic reactions can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall biological activity . Additionally, this compound can modulate metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, this compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, affecting its activity and function . These transport and distribution mechanisms are critical for understanding the biological effects of this compound in different experimental settings .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGLIXDBAERBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573122 | |
Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21429-06-1 | |
Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solvatochromic properties of 5-dicyanovinyl and 5-tricyanovinyl-substituted 2-morpholinothiazoles?
A: Research indicates that introducing 5-dicyanovinyl and 5-tricyanovinyl groups to 2-morpholinothiazole derivatives leads to significant solvatochromic behavior. [] These compounds exhibit varying absorption and emission spectra depending on the solvent polarity. This property makes them potentially valuable in applications like fluorescent probes and sensors.
Q2: Can this compound be used as a scaffold for developing selective PI3Kβ inhibitors?
A: Yes, studies demonstrate that incorporating a 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid or amide moiety can lead to potent and selective inhibition of PI3Kβ. [] This suggests that this compound can serve as a promising scaffold for developing novel PI3Kβ inhibitors with potential therapeutic applications.
Q3: How does modifying the structure of this compound derivatives with chalcone moieties influence their anticancer activity?
A: While the provided abstract lacks specific details, it highlights that incorporating chalcone derivatives into the oxazol-4-yl)-2-morpholinothiazole framework has been explored for anticancer activity. [] Further research is necessary to elucidate the structure-activity relationship and understand how specific structural modifications impact potency and selectivity against cancer cells.
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